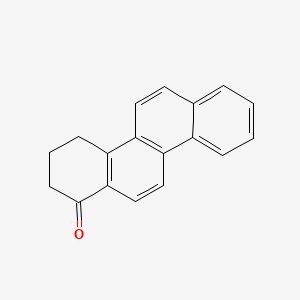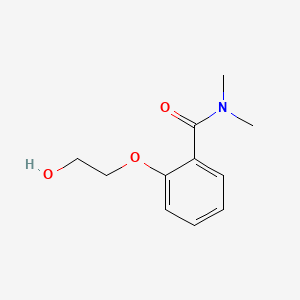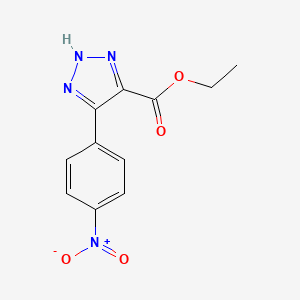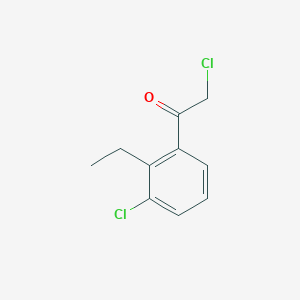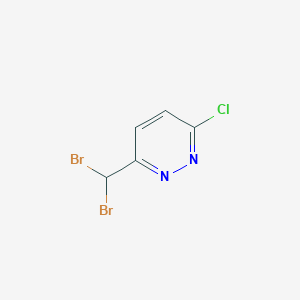
3-Chloro-6-dibromomethyl-pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-dibromomethyl-pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-dibromomethyl-pyridazine can be achieved through several synthetic routes. One common method involves the bromination of 3-chloro-6-methylpyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction typically proceeds under mild conditions, with the bromine atoms selectively substituting the methyl group to form the dibromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
3-Chloro-6-dibromomethyl-pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions with aromatic or heteroaromatic halides to form substituted pyridazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with alkoxy or other nucleophilic groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Coupling Reactions: Nickel or palladium catalysts are commonly used in cross-coupling reactions to form new carbon-carbon bonds.
Major Products Formed
Substituted Pyridazines: Products with various functional groups replacing the halogen atoms.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Coupled Products: Complex molecules with extended aromatic systems.
科学的研究の応用
3-Chloro-6-dibromomethyl-pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
作用機序
The mechanism of action of 3-Chloro-6-dibromomethyl-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
3-Chloro-6-methylpyridazine: A precursor in the synthesis of 3-Chloro-6-dibromomethyl-pyridazine.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A structurally related compound with similar reactivity.
6-Aryl-3(2H)-pyridazinone: A derivative with different substituents but similar pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and dibromomethyl groups allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C5H3Br2ClN2 |
|---|---|
分子量 |
286.35 g/mol |
IUPAC名 |
3-chloro-6-(dibromomethyl)pyridazine |
InChI |
InChI=1S/C5H3Br2ClN2/c6-5(7)3-1-2-4(8)10-9-3/h1-2,5H |
InChIキー |
SKWNRWWMFBVIHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1C(Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


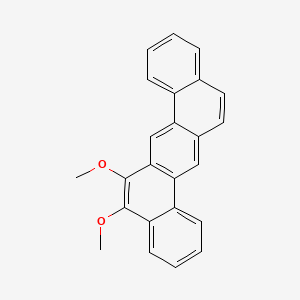
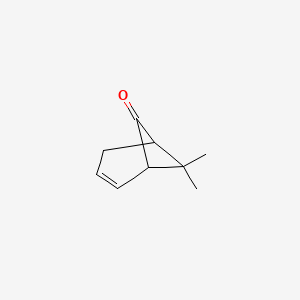
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
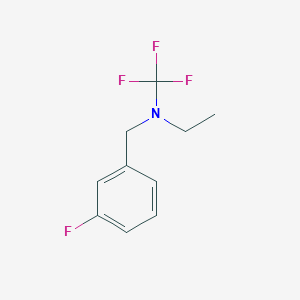
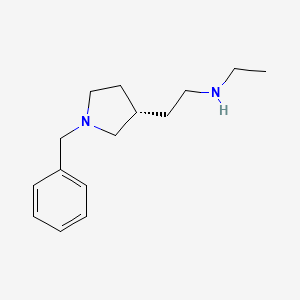
![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)
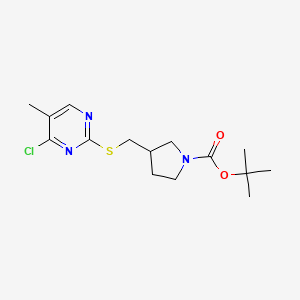
![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)
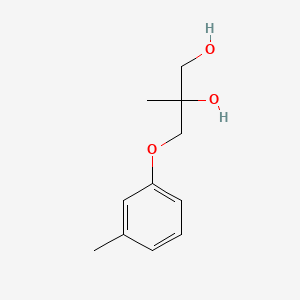
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
